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Compound of Interest

Compound Name: Laureth-2 benzoate

Cat. No.: B12678339 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Laureth-2 Benzoate

Introduction
Laureth-2 Benzoate (CAS No: 56992-68-8) is a synthetic ester formed through the reaction of

Laureth-2 with benzoic acid.[1] Laureth-2 itself is a polyoxyethylene ether of lauryl alcohol,

containing an average of two ethylene oxide units.[2] This compound functions as a lightweight,

non-oily emollient, skin-conditioning agent, and solubilizer in various research and cosmetic

formulations.[1] Its molecular structure, combining a lipophilic alkyl chain, a short hydrophilic

ethoxylated portion, and an aromatic benzoate group, imparts unique solubility and sensory

characteristics. This guide provides a detailed overview of its chemical identity,

physicochemical properties, synthesis, and relevant analytical methodologies for researchers

and formulation scientists.

Chemical Identity and Structure
Laureth-2 Benzoate is characterized by a well-defined chemical structure, though the laureth

portion represents a small distribution of ethoxylation lengths averaging two units.

Table 1: Chemical Identification of Laureth-2 Benzoate
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Identifier Value

INCI Name LAURETH-2 BENZOATE

CAS Number 56992-68-8[1]

Molecular Formula C₂₃H₃₈O₄[1][3]

Molecular Weight 378.55 g/mol [3]

IUPAC Name 2-(2-dodecoxyethoxy)ethyl benzoate[1]

Canonical SMILES
CCCCCCCCCCCCOCCOCCOC(=O)C1=CC=C

C=C1[1][3][4]

| InChI Key | OAHKIYOTXOCPNI-UHFFFAOYSA-N[1][3][4] |

Physicochemical Properties
Laureth-2 Benzoate is valued for its physical state and stability. While extensive experimental

data is not widely published, its properties can be inferred from its structure and data on its

precursors. It is a lightweight liquid that serves as an effective emollient and spreading agent.

[1] It is known to be chemically stable over a broad pH range and is compatible with a wide

array of non-ionic, anionic, and cationic surfactants.[1]

Table 2: Summary of Physicochemical Data for Laureth-2 Benzoate and its Precursor
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Property Value Notes

Appearance
Non-oily, lightweight
liquid[1]

For Laureth-2 Benzoate.

Solubility

Poorly soluble in water;

Soluble in low aliphatic

alcohols (e.g., methanol,

ethanol).[5][6]

Data for the precursor,

Laureth-2. The benzoate

moiety increases

hydrophobicity.

Predicted XlogP 7.4

Computational prediction for

Laureth-2 Benzoate, indicating

high lipophilicity.[4]

Stability
Stable over a wide pH range;

Resistant to hard water.[1]
For Laureth-2 Benzoate.

Density (Laureth-2) ~0.905 g/mL at 20°C[5]
Data for the precursor,

Laureth-2.

Solidification Point (Laureth-2) ~0°C[5]
Data for the precursor,

Laureth-2.

| HLB Value (Laureth-2) | 6.2[5] | Hydrophilic-Lipophilic Balance for the precursor, Laureth-2. |

Synthesis and Characterization Workflow
The production and analysis of Laureth-2 Benzoate follow a logical chemical and analytical

workflow, beginning with its precursors and concluding with structural and purity verification.
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Caption: Synthesis and Characterization Workflow for Laureth-2 Benzoate.
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Experimental Protocols
The characterization of Laureth-2 Benzoate relies on standard analytical techniques in organic

chemistry. Below are generalized protocols for key methods.

Protocol 1: Purity and Quantitative Analysis via High-
Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for assessing the purity and

quantifying Laureth-2 Benzoate in complex matrices.[1][7]

System Preparation: An HPLC system equipped with a UV detector, autosampler, and

column oven is used. A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is

typically employed.[7]

Mobile Phase: A gradient elution is often necessary to separate the target analyte from

precursors and impurities. A common mobile phase system consists of Acetonitrile (Solvent

A) and 0.1% aqueous formic acid (Solvent B).[7] The gradient may run from a lower to a

higher concentration of Acetonitrile over 20-30 minutes to elute compounds of varying

polarity.

Standard Preparation: A stock solution of high-purity Laureth-2 Benzoate reference

standard is prepared in a suitable solvent like methanol or acetonitrile. A calibration curve is

generated by preparing a series of dilutions (e.g., 1-100 µg/mL).

Sample Preparation: The sample matrix (e.g., a cosmetic cream) is prepared using

extraction techniques. Ultrasound-assisted extraction (UAE) with methanol is an effective

method for solid or viscous samples.[7] The extract is filtered through a 0.45 µm syringe filter

before injection.

Analysis: The prepared sample is injected into the HPLC system. The UV detector is set to a

wavelength appropriate for the benzoate chromophore (typically around 230 nm).

Quantification: The peak area of Laureth-2 Benzoate in the sample chromatogram is

compared against the calibration curve to determine its concentration. Purity is assessed by

the relative area of the main peak compared to any impurity peaks.
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Protocol 2: Structural Elucidation via Nuclear Magnetic
Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the unambiguous structural confirmation of

organic molecules like Laureth-2 Benzoate by mapping its hydrogen (¹H) and carbon (¹³C)

frameworks.[1]

Sample Preparation: Approximately 5-10 mg of purified Laureth-2 Benzoate is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution is transferred to

a standard 5 mm NMR tube.

¹H NMR Acquisition:

The sample is placed in the NMR spectrometer (e.g., 400 MHz or higher).

A standard one-dimensional proton spectrum is acquired.

Expected signals include: aromatic protons from the benzoate ring (multiplets in the ~7.4-

8.1 ppm range), protons on the carbons adjacent to the ester and ether linkages (in the

~3.6-4.5 ppm range), the aliphatic lauryl chain protons (~0.8-1.6 ppm range), and a

characteristic triplet for the terminal methyl group (~0.88 ppm).[1]

¹³C NMR Acquisition:

A one-dimensional carbon spectrum (e.g., using a broadband proton-decoupled pulse

sequence) is acquired.

Expected signals include: the ester carbonyl carbon (~166 ppm), aromatic carbons (~128-

133 ppm), ether carbons (~60-70 ppm), and the aliphatic lauryl chain carbons (~14-32

ppm).[1]

Data Processing and Interpretation: The acquired spectra are processed (Fourier transform,

phase correction, and baseline correction). The chemical shifts, integration (for ¹H), and

multiplicities of the signals are analyzed to confirm that the structure is consistent with that of

2-(2-dodecoxyethoxy)ethyl benzoate.

Computational Modeling Workflow
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Density Functional Theory (DFT) is a powerful computational method used to determine the

most stable molecular geometry and electronic structure of a compound.[1]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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